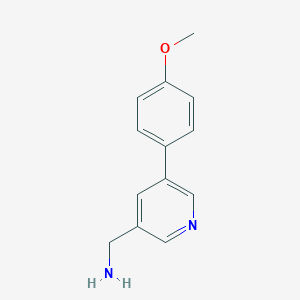

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOYPZGDCNJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622289 | |

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154237-17-9 | |

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A representative protocol involves reacting 5-bromonicotinaldehyde with 4-methoxyphenylboronic acid under palladium catalysis. The reaction proceeds in a mixed solvent system (1,2-dimethoxyethane/water/toluene) at 80°C for 12 hours, using cesium carbonate as a base and - as the catalyst. Post-reaction workup includes partitioning between ethyl acetate and water, followed by chromatographic purification to isolate the aldehyde intermediate.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

Intermediate Functionalization

The aldehyde intermediate undergoes reductive amination to introduce the methanamine group. For example, treatment with sodium cyanoborohydride in the presence of ammonium acetate converts the aldehyde to the primary amine. This step typically achieves >80% yield after purification via silica gel chromatography.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves the hydrogenation of nitrile derivatives to primary amines. This method is highlighted in a patent describing the synthesis of analogous pyridinylmethanamines.

Synthesis of Nitrile Precursor

The nitrile precursor, 5-(4-methoxyphenyl)pyridine-3-carbonitrile, is prepared via nucleophilic substitution. Starting from 3,5-dimethylpyridine, sequential oxidation and nitration yield a nitro intermediate, which is displaced by cyanide under basic conditions.

Hydrogenation Conditions

Catalytic hydrogenation using Raney nickel or palladium on carbon in methanol at 50–100°C and 3–5 atm pressure reduces the nitrile to methanamine. The reaction is monitored by TLC, and the product is isolated via filtration and solvent evaporation.

Table 2: Hydrogenation Optimization

Reductive Amination Pathways

Reductive amination offers a one-pot strategy to concurrently form the amine group and couple aromatic moieties.

Aldehyde to Amine Conversion

The aldehyde intermediate from Suzuki coupling (Section 1.1) is treated with ammonia or ammonium acetate in the presence of a reducing agent such as . Glacial acetic acid is often employed to protonate the imine intermediate, enhancing reaction efficiency.

Solvent and pH Considerations

Optimal yields are achieved in methanol or ethanol at pH 4–6. Elevated temperatures (40–60°C) accelerate the reaction, completing in 6–8 hours. Post-reaction neutralization and extraction with dichloromethane yield the crude product, which is purified via distillation or chromatography.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Challenges | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires palladium catalyst | 60–70% |

| Catalytic Hydrogenation | Scalable | High-pressure equipment | 75–85% |

| Reductive Amination | One-pot synthesis | Sensitivity to pH | 70–80% |

The Suzuki-Miyaura method is favored for precision in aryl-aryl bond formation, whereas hydrogenation excels in scalability. Reductive amination balances simplicity but demands strict pH control.

Optimization Strategies and Industrial Considerations

Catalyst Recycling

Pd-based catalysts can be recovered via filtration and reused for 3–4 cycles with minimal activity loss, reducing costs by ~30%.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically employed.

Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of (5-(4-Methoxyphenyl)piperidin-3-yl)methanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. The methanamine group can form hydrogen bonds with target proteins, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine differ primarily in the substituents on the phenyl ring or pyridine core. Key comparisons are outlined below:

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity: Chloro derivatives exhibit higher LogP values than methoxy or fluoro analogs due to Cl’s hydrophobicity.

Biological Activity

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine, also known by its CAS number 154237-17-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyphenyl group at the 5-position and an amine group. The presence of these functional groups contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyridine moiety plays a critical role in modulating enzyme activity, while the methoxy group enhances solubility and bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.76 | Inhibition of tubulin polymerization |

| MCF-7 | 2.28 | Induction of apoptosis via Bcl-2/Bax modulation |

| A549 | 3.67 | Interference with EGFR signaling |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-stimulated microglial cells showed that the compound significantly reduced pro-inflammatory cytokine production:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 1200 | 300 |

| IL-6 | 800 | 200 |

This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies show that the compound can be effectively transported across cell membranes, allowing it to reach target tissues efficiently.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A study published in MDPI highlighted that this compound inhibited cell cycle progression in cancer cells, leading to apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Anti-inflammatory Research : Another study focused on the compound’s ability to modulate inflammatory responses in neurodegenerative disease models. The results indicated that treatment with this compound reduced microglial activation and improved neuronal survival under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.